trans-1-Boc-4-fluoro-3-hydroxypiperidine
CAS No.: 955028-82-7
Cat. No.: VC0151431
Molecular Formula: C10H18FNO3
Molecular Weight: 219.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955028-82-7 |
|---|---|
| Molecular Formula | C10H18FNO3 |
| Molecular Weight | 219.256 |
| IUPAC Name | tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | FZAKOAFETOZBLC-YUMQZZPRSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Introduction
Chemical Structure and Properties
Molecular Identification
Trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 4-position, with both substituents in the trans configuration relative to each other. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which serves as a common protecting group in organic synthesis. This compound is formally identified by the IUPAC name tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate, reflecting its specific stereochemistry . The compound is registered with CAS number 955028-82-7 and has a PubChem CID of 45489897 . The molecular formula is C10H18FNO3, corresponding to a molecular weight of 219.25 g/mol .
Stereochemistry
Synthesis and Preparation Methods
Protection Strategies
The Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen is a standard strategy in heterocyclic chemistry. This protecting group serves multiple purposes: it reduces the nucleophilicity of the nitrogen, prevents unwanted side reactions during synthesis, and can influence the conformation of the piperidine ring. The installation of the Boc group typically involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions. Removal of this protecting group can be achieved using acidic conditions, commonly trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in similar compounds . This protection-deprotection strategy is essential for the controlled functionalization of the piperidine scaffold.
Conformational Analysis
Ring Conformation
Chemical Reactivity
Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position of trans-1-Boc-4-fluoro-3-hydroxypiperidine can participate in various chemical transformations. Based on the reactivity of similar compounds, this hydroxyl group can undergo:
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Oxidation reactions to form ketones using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
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Etherification reactions to form alkyl or silyl ethers, which can serve as protecting groups or modify the compound's properties.
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Esterification reactions with acyl chlorides or anhydrides under basic conditions.
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Nucleophilic substitution reactions where the hydroxyl serves as a leaving group after appropriate activation.
The reactivity of the hydroxyl group may be influenced by the nearby fluorine substituent, which can alter its nucleophilicity through inductive effects.
Deprotection of the Boc Group
The Boc protecting group on the piperidine nitrogen can be selectively removed under acidic conditions. Typical deprotection conditions involve treatment with trifluoroacetic acid (TFA) in dichloromethane, often with triisopropylsilane as a carbocation scavenger . This deprotection step is essential for further functionalization of the piperidine nitrogen and can be performed selectively in the presence of other functional groups. The revealed secondary amine can then participate in various reactions, including alkylation, acylation, or use as a nucleophile in coupling reactions.
Effects of Fluorination
The fluorine atom at the 4-position introduces unique reactivity patterns to the molecule. Fluorine's high electronegativity affects the electronic distribution within the molecule, potentially altering the reactivity of neighboring functional groups. In particular, the fluorine substituent can enhance the stability of certain conformations through stereoelectronic effects and influence the pKa values of nearby functional groups . These electronic effects are valuable in medicinal chemistry, where fluorine incorporation is a common strategy to modulate properties such as metabolic stability and binding affinity.
Applications in Organic Synthesis
Building Block in Medicinal Chemistry
Trans-1-Boc-4-fluoro-3-hydroxypiperidine serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold found in numerous bioactive compounds and pharmaceuticals. The addition of fluorine and hydroxyl substituents in specific stereochemical configurations allows for fine-tuning of properties relevant to drug development, including:
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Modulation of lipophilicity and hydrogen bonding capacity, affecting membrane permeability and bioavailability.
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Introduction of conformational constraints that can enhance binding selectivity to biological targets.
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Potential metabolic stabilization through strategic fluorination, a common approach in drug design.
Use in Peptidomimetics
Comparison to Related Compounds
Structural Analogues
Trans-1-Boc-4-fluoro-3-hydroxypiperidine shares structural similarities with several other compounds that have been more extensively studied. For instance, 3-fluoro-4-hydroxyprolines represent a related class of fluorinated heterocycles with documented applications in medicinal chemistry and chemical biology . While these proline derivatives contain a five-membered ring rather than a six-membered piperidine, they showcase similar patterns of reactivity and conformational behavior influenced by the relative positioning of hydroxyl and fluorine substituents.
Non-fluorinated Analogues
Stereochemical Considerations
Importance of Trans Configuration
The trans configuration of the hydroxyl and fluorine substituents in trans-1-Boc-4-fluoro-3-hydroxypiperidine is a defining feature that distinguishes it from its cis isomer. This stereochemical arrangement impacts several properties of the molecule:
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Conformational preferences: The trans configuration likely stabilizes specific chair conformations of the piperidine ring.
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Hydrogen bonding geometry: The relative spatial orientation of the hydroxyl group is influenced by the trans relationship with the fluorine atom.
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Reactivity patterns: The stereochemical arrangement can affect the accessibility and reactivity of functional groups to reagents.
Studies on related compounds suggest that the trans isomer may exhibit different biological activities and physicochemical properties compared to the corresponding cis isomer .
Stereoselective Synthesis
The stereoselective synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine presents both challenges and opportunities. Based on synthetic approaches to similar compounds, several strategies might be employed to ensure stereocontrol:
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Use of stereoselective reduction or oxidation reactions to establish the desired stereochemistry.
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Exploitation of substrate-controlled selectivity where existing stereocenters direct the introduction of new ones.
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Employment of chiral catalysts or auxiliaries to induce the formation of specific stereoisomers.
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Separation of diastereomeric intermediates at strategic points in the synthesis.
Research on related fluorinated heterocycles has demonstrated the importance of carefully controlled reaction conditions to achieve the desired stereochemical outcome .
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